molecular formula C10H7F2IN2O B12079724 3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one

3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one

Cat. No.: B12079724
M. Wt: 336.08 g/mol
InChI Key: OTNHOGPBXCNTTC-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a difluoroethyl group and an iodine atom attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Quinazolinone derivatives with different oxidation states

    Reduction: Reduced quinazolinone derivatives

    Substitution: Substituted quinazolinone derivatives with various functional groups

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group and iodine atom contribute to the compound’s reactivity and ability to interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both the difluoroethyl group and the iodine atom, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H7F2IN2O

Molecular Weight

336.08 g/mol

IUPAC Name

3-(2,2-difluoroethyl)-6-iodoquinazolin-4-one

InChI

InChI=1S/C10H7F2IN2O/c11-9(12)4-15-5-14-8-2-1-6(13)3-7(8)10(15)16/h1-3,5,9H,4H2

InChI Key

OTNHOGPBXCNTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)N(C=N2)CC(F)F

Origin of Product

United States

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